molecular formula C11H14ClN B1270657 4-(4-Chlorophenyl)piperidine CAS No. 26905-02-2

4-(4-Chlorophenyl)piperidine

Cat. No. B1270657
CAS RN: 26905-02-2
M. Wt: 195.69 g/mol
InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(4-Chlorophenyl)piperidine involves various chemical strategies, often including condensation reactions, Michael addition, or Mannich reactions. For instance, compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol are synthesized through condensation reactions involving piperidin-4-yl-diphenyl-methanol and chlorobenzene sulfonyl chloride (Benakaprasad et al., 2007). This methodology highlights the potential pathways for synthesizing compounds within the this compound framework.

Molecular Structure Analysis

The molecular structure of related compounds showcases the importance of X-ray crystallography in determining configurations and conformations. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride reveals the piperidine ring adopting a chair conformation, a common and stable configuration for six-membered rings containing nitrogen (Szafran, Komasa, & Bartoszak-Adamska, 2007). Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are characterized by their versatility. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime illustrates substitution reactions that are pivotal for creating compounds with potential biological activity (Karthik et al., 2021). These reactions highlight the chemical properties of the piperidine ring and its derivatives, including reactivity towards electrophiles and nucleophiles.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the presence of the chlorophenyl group and other substituents. For instance, the crystal structure of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone provides insight into intermolecular interactions, including hydrogen bonding, which affects solubility and melting points (Revathi et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key aspects of piperidine derivatives. The synthesis and characterization of compounds like [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl]-diphenyl-methanol reveal the influence of substituents on these properties, which can be utilized in further chemical transformations and in the development of pharmacologically active compounds (Benakaprasad et al., 2007).

Scientific Research Applications

1. Spasmolytic Effects

4-Valeryl 4-(3-chlorophenyl) 1-[3-(4-methylpiperazine)-propyl]-piperidine, a derivative of 4-(4-Chlorophenyl)piperidine, has shown spasmolytic effects on the smooth musculature of isolated guinea pig intestine. This indicates potential applications in conditions involving smooth muscle spasms (Stochla & Grzybek-Kania, 1975).

2. Neurotransmitter Receptor Binding

4-Heterocyclylpiperidines, including a compound closely related to this compound, have been found to bind selectively to human dopamine D4 receptors. This suggests potential research applications in neuropharmacology and psychiatry (Rowley et al., 1997).

3. Structural Analysis

The redetermination of the structure of loperamide monohydrate, containing this compound, has provided detailed information about molecular conformation and intermolecular interactions, which are crucial for understanding drug-receptor interactions (Jasinski et al., 2012).

4. Monoamine Transporter Inhibition

This compound analogs have been synthesized and evaluated for their inhibitory activity on monoamine transporters. These studies are significant for understanding and developing treatments for disorders such as depression and ADHD (He et al., 2005).

5. Enhancement of Analgesic Activity

Studies have shown that structural modification of this compound can enhance its analgesic activity, indicating its potential in developing new analgesic drugs (Rafiq et al., 2014).

6. Antibacterial Potentials

N-Substituted acetamide derivatives of this compound have been synthesized and evaluated for antibacterial activity. This research contributes to the development of new antibacterial agents (Iqbal et al., 2017).

7. Anti-HIV-1 Agents

Compounds related to this compound have been investigated as potential antagonists of the CCR5 receptor, which is relevant in HIV-1 research. This indicates a role in the development of new anti-HIV medications (Finke et al., 2001).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed .

properties

IUPAC Name

4-(4-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHTSSNSJIMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360941
Record name 4-(4-chlorophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26905-02-2
Record name 4-(4-Chlorophenyl)piperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)piperidine
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Synthesis routes and methods I

Procedure details

In the same manner as in Example 102 except that 3-(5-benzoyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)propionic acid obtained in Starting Material Synthesis Example 8 and 1-(4-chlorophenyl)piperazine were used instead of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propionic acid obtained in Stating Material Synthesis Example 1 and 4-(4-chlorophenyl)piperidine, 5-benzyl-3-(3-(4-(4chlorophenyl)piperazin-1-yl)propyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was obtained.
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Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (compound 42.3, 5.00 g, 16.9 mmol) in dichloromethane (100 mL), trifluoroacetic acid (9.6 g, 84 mmol). The resulting solution was stirred overnight at room temperature and then concentrated under reduced pressure. The residue was carefully diluted with ethyl acetate (100 mL) and aqueous sodium bicarbonate was added until a pH of 8 was attained. The resulting mixture was washed with brine (100 mL) and the organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure to yield the title compound as a light yellow solid (2.30 g, 70%).
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives in terms of their activity?

A1: Research indicates that the stereochemistry of this compound derivatives significantly influences their selectivity towards different monoamine transporters (DAT, NET, SERT). For instance, (-)-cis analogues demonstrate selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) [], while (-)-trans and (+)-cis isomers show selectivity towards the serotonin transporter (SERT) or both SERT and NET []. This highlights the importance of stereochemistry in designing compounds with specific transporter profiles for potential therapeutic applications.

Q2: Why is there interest in developing compounds that interact with multiple monoamine transporters?

A2: While selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants, there's growing interest in developing compounds targeting multiple monoamine transporters []. This stems from the hypothesis that such broad-spectrum inhibitors might offer a faster onset of action and potentially greater efficacy in treating depression compared to SSRIs or drugs targeting solely SERT and NET [].

Q3: Can you provide an example of a this compound derivative that shows promise as a research tool and why?

A3: (+)-cis-5b, a specific this compound analogue, exhibits potent and selective inhibition of the norepinephrine transporter (NET) with a low nanomolar Ki value. It demonstrates significantly lower potency at DAT and SERT []. This selectivity makes (+)-cis-5b a valuable pharmacological tool for investigating the role of NET in various behavioral and physiological processes.

Q4: Beyond monoamine transporter inhibition, have any other applications been explored for this compound derivatives?

A4: Yes, research has explored incorporating this compound as a key structural element in developing multireceptor atypical antipsychotics []. This research focuses on combining potent dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor properties within a single molecule [].

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